molecular formula C11H14N2O6S B175585 N-Boc-2-nitrobenzenesulfonamide CAS No. 198572-71-3

N-Boc-2-nitrobenzenesulfonamide

Cat. No.: B175585
CAS No.: 198572-71-3
M. Wt: 302.31 g/mol
InChI Key: WAYBGHIVTXTUCZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide, is primarily used in the synthesis of N-protected primary amines . The compound’s primary targets are primary alcohols and alkyl halides, which it transforms into corresponding amines .

Mode of Action

The compound interacts with its targets through a process of acylation, alkylation, and deprotection . Initially, 2-nitrobenzenesulfonamide is converted to this compound by treatment with Boc2O, Et3N, and DMAP . This compound is then alkylated using either conventional or Mitsunobu protocols .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of primary alcohols and alkyl halides into corresponding amines . This transformation is an important subject of organic synthesis .

Result of Action

The result of the compound’s action is the production of N-protected primary amines from the corresponding alcohols and/or halides . Additionally, allyloxycarbonyl (Alloc), t-butoxycarbonyl (t-Boc), and benzyloxycarbonyl (Cbz) groups can be deprotected in the presence of the o-nosyl group, allowing the resultant N-alkylated 2-nitrobenzenesulfonamides to be used for further preparation of secondary amines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is typically carried out at room temperature . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-nitrobenzenesulfonamide can be synthesized through a reaction involving tert-butyl chloroformate and 2-nitrobenzenesulfonamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected sulfonamide . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research and development applications. The production process likely involves standard organic synthesis techniques, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

N-Boc-2-nitrobenzenesulfonamide is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to form N-protected primary amines is essential for developing drugs targeting specific biological pathways. This compound facilitates the creation of bioactive molecules that may exhibit pharmacological properties when further modified.

Organic Synthesis

This compound serves as a critical building block in organic synthesis, particularly for protecting amines during chemical reactions. The tert-butoxycarbonyl (Boc) group allows selective modification of other functional groups without affecting the amine, making it invaluable in multi-step synthesis protocols.

Bioconjugation

In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This application is crucial for drug delivery systems where specific targeting and controlled release are necessary.

Analytical Chemistry

The compound can be employed as a reagent for detecting and quantifying specific analytes in various assays. Its use enhances the sensitivity and specificity of analytical methods, making it a valuable tool in research laboratories.

Case Study 1: Synthesis of Protected Amines

A study demonstrated the effective use of this compound in synthesizing protected primary amines via alkylation reactions. The compound was treated with alkyl halides under basic conditions, yielding high purity products with excellent yields . This method showcases the compound's utility in producing intermediates for further pharmaceutical development.

Case Study 2: Glycosylation Reactions

Research highlighted the role of this compound in glycosylation reactions to synthesize novel 1-thioglycosides. These compounds are essential for studying complex carbohydrates and their biochemical processes . The versatility of the sulfonamide group allows for diverse reaction pathways, facilitating the exploration of carbohydrate chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-4-nitrobenzenesulfonamide
  • N-Boc-3-nitrobenzenesulfonamide
  • N-Cbz-2-nitrobenzenesulfonamide

Uniqueness

N-Boc-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may offer different selectivity and yields in synthetic applications .

Biological Activity

N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-butoxycarbonyl)-2-nitrobenzenesulfonamide, is a versatile compound widely used in organic synthesis, particularly in the preparation of bioactive molecules. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C11H14N2O6SC_{11}H_{14}N_{2}O_{6}S. Its structure features a nitro group and a sulfonamide functional group, with the tert-butoxycarbonyl (Boc) group serving as a protective moiety for amines. This configuration enhances its utility in various synthetic pathways.

The biological activity of this compound primarily arises from its role as an intermediate in synthesizing bioactive compounds. The compound facilitates the formation of N-protected primary amines through acylation and alkylation processes. These reactions are crucial for generating derivatives that exhibit pharmacological properties.

Key Reactions

  • Acylation : The Boc group can be removed to yield free amines, which can then participate in further chemical transformations.
  • Alkylation : The sulfonamide group allows for nucleophilic substitution reactions, enhancing the compound's versatility.

Applications in Organic Synthesis

This compound is employed in various applications within organic synthesis:

  • Synthesis of N-Protected Primary Amines : It serves as a key intermediate in preparing pharmaceuticals and other bioactive molecules.
  • Glycosylation Reactions : The compound is utilized in synthesizing novel 1-thioglycosides, which are essential for studying complex carbohydrates.
  • Polyamine Derivative Synthesis : It aids in producing selectively N-functionalized polyamine derivatives relevant to medicinal chemistry.
  • Development of Odorless Protocols : The compound contributes to creating safer laboratory practices by facilitating odorless organic reactions.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various synthetic strategies. A notable study involved its use in the total synthesis of polyamine toxins, which are significant due to their unique biological activities. The synthesis process highlighted the compound's role as both a protecting and activating group, showcasing its versatility in complex organic transformations .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
N-Boc-N-benzyl-o-nitrobenzenesulfonamideContains a benzyl group alongside nitrobenzeneEnhanced lipophilicity and potential for bioactivity
2-NitrobenzenesulfonamideLacks Boc protectionMore reactive due to unprotected amine functionality
N-(tert-butoxycarbonyl)-4-nitrophenylsulfonamideSimilar Boc protection but different nitro positionDifferent reactivity patterns due to structural variations

This table illustrates how structural variations among related compounds influence their reactivity and potential applications.

Properties

IUPAC Name

tert-butyl N-(2-nitrophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYBGHIVTXTUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456738
Record name N-Boc-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198572-71-3
Record name N-Boc-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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